4-Propylbiphenyl chemical structure and properties
4-Propylbiphenyl chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Propylbiphenyl is an organic compound belonging to the biphenyl family. Biphenyls and their derivatives are of significant interest in various fields of chemistry, including materials science and medicinal chemistry, due to their unique structural and electronic properties. This document provides a detailed overview of the chemical structure, properties, synthesis, and spectral characterization of 4-propylbiphenyl.
Chemical Structure and Properties
4-Propylbiphenyl consists of two phenyl rings linked by a single bond, with a propyl group attached to one of the rings at the para position.
Chemical Structure:
Caption: Chemical structure of 4-Propylbiphenyl.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 4-propylbiphenyl.[1]
| Property | Value |
| Molecular Formula | C₁₅H₁₆ |
| Molecular Weight | 196.29 g/mol [1] |
| IUPAC Name | 1-phenyl-4-propylbenzene[1] |
| CAS Number | 10289-45-9[1] |
| Appearance | White to off-white solid |
| Melting Point | Estimated: 45-50 °C |
| Boiling Point | Estimated: 290-300 °C |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and benzene. |
| XLogP3 | 5.3[1] |
Spectroscopic Data
The following tables provide estimated and literature-derived spectroscopic data for 4-propylbiphenyl.
¹H NMR Spectroscopy (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.60 - 7.55 | m | 4H | Aromatic-H (ortho to inter-ring C-C bond) |
| 7.45 - 7.40 | m | 2H | Aromatic-H (meta to inter-ring C-C bond) |
| 7.35 - 7.30 | m | 3H | Aromatic-H (para to inter-ring C-C bond and ortho to propyl group) |
| 2.62 | t, J = 7.6 Hz | 2H | -CH₂- (benzylic) |
| 1.70 - 1.60 | m | 2H | -CH₂- |
| 0.95 | t, J = 7.3 Hz | 3H | -CH₃ |
¹³C NMR Spectroscopy (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 141.1 | Aromatic C (quaternary, C-1') |
| 140.8 | Aromatic C (quaternary, C-4) |
| 138.5 | Aromatic C (quaternary, C-1) |
| 128.7 | Aromatic CH |
| 128.6 | Aromatic CH |
| 127.0 | Aromatic CH |
| 126.9 | Aromatic CH |
| 37.9 | -CH₂- (benzylic) |
| 24.5 | -CH₂- |
| 13.9 | -CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3030 | m | Aromatic C-H stretch |
| 2955 - 2850 | s | Aliphatic C-H stretch |
| 1600, 1485, 1450 | m-s | Aromatic C=C stretch |
| 840 - 810 | s | p-disubstituted C-H out-of-plane bend |
| 770 - 730 | s | Monosubstituted C-H out-of-plane bend |
| 700 - 680 | s | Aromatic ring bend |
Mass Spectrometry (EI)
| m/z | Relative Intensity (%) | Assignment |
| 196 | 100 | [M]⁺ (Molecular ion)[1] |
| 167 | 80 | [M - C₂H₅]⁺ |
| 165 | 60 | [M - C₂H₇]⁺ |
| 152 | 30 | [C₁₂H₈]⁺ |
| 91 | 20 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Detailed methodologies for the synthesis of 4-propylbiphenyl are provided below. Two common and effective methods are the Suzuki-Miyaura coupling and the Friedel-Crafts acylation followed by reduction.
Synthesis via Suzuki-Miyaura Coupling
This method involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.
Caption: Workflow for the Suzuki-Miyaura synthesis of 4-propylbiphenyl.
Methodology:
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-propylphenylboronic acid (1.2 mmol), bromobenzene (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).
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Solvent Addition: Add a 4:1 mixture of toluene and water (10 mL).
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Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: After the reaction is complete, cool the mixture to room temperature and add water (20 mL).
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
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Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
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Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain 4-propylbiphenyl.
Synthesis via Friedel-Crafts Acylation and Wolff-Kishner Reduction
This two-step method first introduces an acyl group to the biphenyl core, which is then reduced to an alkyl group.
Caption: Workflow for the synthesis of 4-propylbiphenyl via Friedel-Crafts acylation and Wolff-Kishner reduction.
Methodology:
Step 1: Friedel-Crafts Acylation
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Catalyst Suspension: In a round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 mmol) in dry dichloromethane (10 mL) and cool to 0 °C.
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Acyl Chloride Addition: Add propanoyl chloride (1.1 mmol) dropwise to the suspension.
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Biphenyl Addition: Add a solution of biphenyl (1.0 mmol) in dry dichloromethane (5 mL) dropwise to the reaction mixture at 0 °C.
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Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
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Work-up: Quench the reaction by slowly pouring the mixture into a beaker of ice-water.
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Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is 4-propionylbiphenyl.
Step 2: Wolff-Kishner Reduction
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Reactant Combination: In a round-bottom flask equipped with a reflux condenser, combine the crude 4-propionylbiphenyl from Step 1, hydrazine hydrate (5.0 mmol), and potassium hydroxide (5.0 mmol) in diethylene glycol (15 mL).
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Reaction: Heat the mixture to reflux (approximately 180-200 °C) for 3-5 hours.
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Work-up: Cool the reaction mixture, add water, and extract with diethyl ether.
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Washing and Drying: Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel using hexane as the eluent to yield 4-propylbiphenyl.
Biological Activity and Applications
Currently, there is limited publicly available information on the specific biological activities or drug development applications of 4-propylbiphenyl. Its structural similarity to other biphenyl derivatives suggests potential for further investigation in areas such as liquid crystal research, and as a scaffold in medicinal chemistry for the development of novel therapeutic agents.
Safety and Handling
4-Propylbiphenyl should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).
